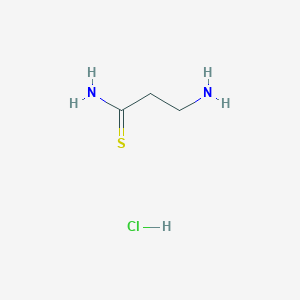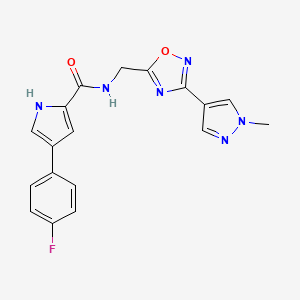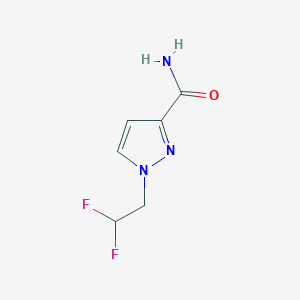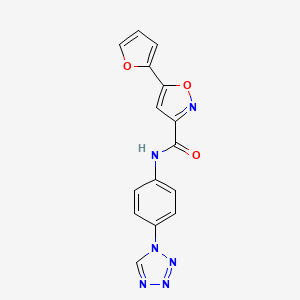![molecular formula C17H15FN4O B2988836 2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide CAS No. 1825517-25-6](/img/structure/B2988836.png)
2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide” is a chemical compound with the molecular formula C17H15FN4O. It is part of the pyridopyrimidine class of compounds, which have shown therapeutic interest and have been the subject of numerous publications, studies, and clinical trials .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, including “2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide”, involves various synthetic protocols . Protodeboronation of alkyl boronic esters is one of the methods used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of “2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide” is defined by its molecular formula C17H15FN4O. The compound is part of the pyridopyrimidine class of compounds, which can have four possible skeletons depending on where the nitrogen atom is located in the pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide” are not well-documented. The compound has a molecular weight of 310.332.Scientific Research Applications
Cancer Treatment Potential Research has shown that certain compounds, closely related to 2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]pyridine-4-carboxamide, have been investigated for their ability to inhibit key proteins involved in cancer cell proliferation. Specifically, derivatives of this compound have been explored for their role in inhibiting Aurora kinases, which are essential for cell division and are often overexpressed in cancer cells. By targeting these kinases, these compounds may offer a therapeutic strategy for treating cancer (ロバート ヘンリー, ジェームズ, 2006).
Antimicrobial and Antitubercular Activities A series of novel carboxamide derivatives related to the compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies suggest that certain derivatives exhibit significant potency against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, and other bacterial strains. This highlights the potential of these compounds in developing new antimicrobial agents (S. Bodige et al., 2020).
Anticancer Activity Research into pyrazolo[1,5-a]pyrimidines, which share a core structure with 2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]pyridine-4-carboxamide, has demonstrated their potential in exhibiting cytotoxic activity against various human cancer cell lines. This suggests that modifications to the pyrazole and pyrimidine rings could yield compounds with significant anticancer properties, offering a pathway for the development of new chemotherapeutic agents (Ashraf S. Hassan et al., 2015).
Drug Discovery and Molecular Docking Studies Further studies have utilized molecular docking techniques to explore the binding interactions of carboxamide derivatives at the active sites of enzymes relevant to tuberculosis and other diseases. This research helps in understanding how these compounds interact at the molecular level, guiding the design of more effective drugs (S. Bodige et al., 2020).
Synthesis and Structural Analysis The synthesis of compounds related to 2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]pyridine-4-carboxamide, including methods for obtaining various derivatives, has been documented. These synthesis methods are crucial for producing compounds for further biological evaluation and potential drug development (Yu-Mei Qin et al., 2019).
Future Directions
The future directions for “2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide” and similar compounds involve further exploration of their therapeutic potential. Pyridopyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Mechanism of Action
Mode of Action
It is believed to interact with its targets through van der waals interactions between the aromatic rings of adjacent molecules .
Biochemical Pathways
The compound may affect various biochemical pathways. The specific pathways and their downstream effects are currently under investigation. It is known that the packing of the compound is governed by van der waals interactions, resulting in a two-dimensional-sheet structure .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that the compound may have antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of certain metals, such as iron, can act as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .
properties
IUPAC Name |
2-fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-5-3-4-6-13(11)14-10-16(22(2)21-14)20-17(23)12-7-8-19-15(18)9-12/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPNOTXIUAFUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)NC(=O)C3=CC(=NC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2988754.png)
![1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2988756.png)

![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2988759.png)





![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2988770.png)
![N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2988771.png)


